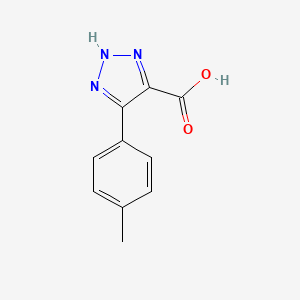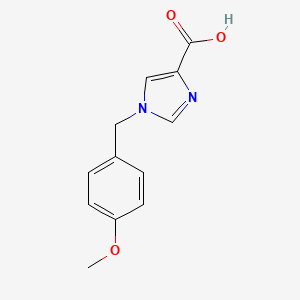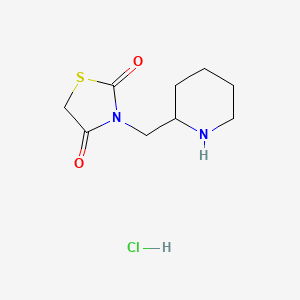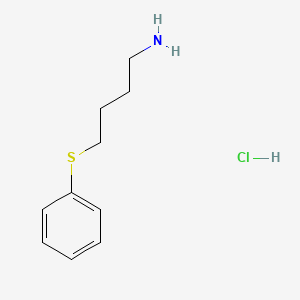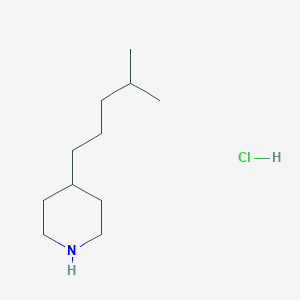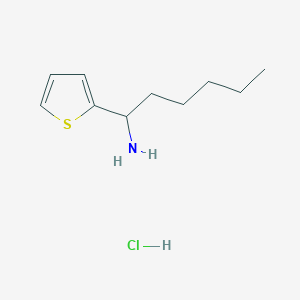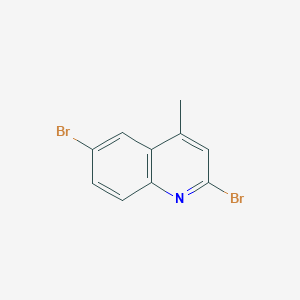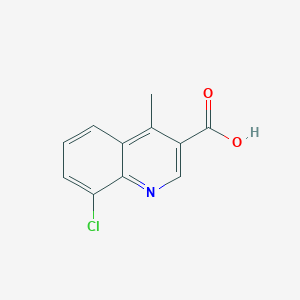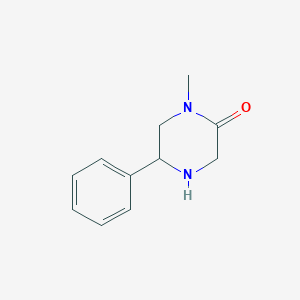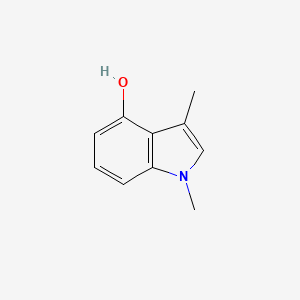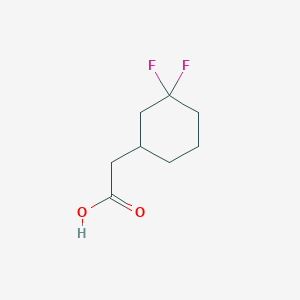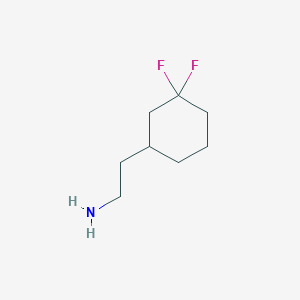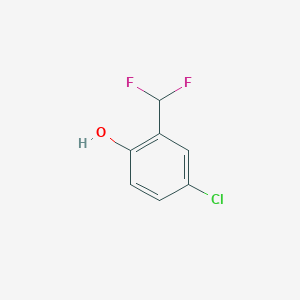
4-Chloro-2-(difluoromethyl)phenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. A study discusses the synthesis of Schiff base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
Molecular Structure Analysis
The molecular formula of “4-Chloro-2-(difluoromethyl)phenol” is C7H5ClF2O . Its average mass is 196.554 Da and its monoisotopic mass is 195.990280 Da .
Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-2-(difluoromethyl)phenol” are complex. A review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Chemistry , specifically Inorganic Chemistry and Medicinal Chemistry .
Summary of the Application
A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . These complexes were tested for their antibacterial activity .
Methods of Application or Experimental Procedures
The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The metal complexes formed had the general formulae [M (L) 2 (H2O) 2], where L = Schiff base ligand (C13H9ClFNO) and M = Mn, Co, Ni, Cu, and Zn .
Results or Outcomes
The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Synthesis and Application of Trifluoromethylpyridines
Specific Scientific Field
This application is in the field of Chemistry , specifically Organic Chemistry and Agrochemical and Pharmaceutical Chemistry .
Summary of the Application
Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized using 4-Chloro-2-(difluoromethyl)phenol, are used in the agrochemical and pharmaceutical industries .
Methods of Application or Experimental Procedures
The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Fluorinated Organic Compounds
Specific Scientific Field
This application is in the field of Chemistry , specifically Organic Chemistry and Pharmaceutical Chemistry .
Summary of the Application
Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . The trifluoromethyl group, which can be synthesized using 4-Chloro-2-(difluoromethyl)phenol, is one of the most important fluorinated groups .
Methods of Application or Experimental Procedures
The trifluoromethyl group is incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
Results or Outcomes
The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
Synthesis of Trifluoromethylpyridines for Agrochemical and Pharmaceutical Industries
Specific Scientific Field
This application is in the field of Chemistry , specifically Organic Chemistry and Agrochemical and Pharmaceutical Chemistry .
Summary of the Application
Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized using 4-Chloro-2-(difluoromethyl)phenol, are used in the agrochemical and pharmaceutical industries .
Methods of Application or Experimental Procedures
The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Fluorinated Organic Compounds
Specific Scientific Field
This application is in the field of Chemistry , specifically Organic Chemistry and Pharmaceutical Chemistry .
Summary of the Application
Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . The trifluoromethyl group, which can be synthesized using 4-Chloro-2-(difluoromethyl)phenol, is one of the most important fluorinated groups .
Methods of Application or Experimental Procedures
The trifluoromethyl group is incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
Results or Outcomes
The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
Synthesis of Trifluoromethylpyridines for Agrochemical and Pharmaceutical Industries
Specific Scientific Field
This application is in the field of Chemistry , specifically Organic Chemistry and Agrochemical and Pharmaceutical Chemistry .
Summary of the Application
Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized using 4-Chloro-2-(difluoromethyl)phenol, are used in the agrochemical and pharmaceutical industries .
Methods of Application or Experimental Procedures
The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety And Hazards
The safety data sheet for a similar compound, 2-Chloro-4-Nitrophenol, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-chloro-2-(difluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWZQBSJGZFCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(difluoromethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



